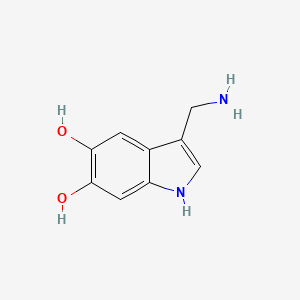
3-(aminomethyl)-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-1H-indole-5,6-diol: is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features an aminomethyl group at the 3-position and hydroxyl groups at the 5 and 6 positions of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(aminomethyl)-1H-indole-5,6-diol typically begins with commercially available indole derivatives.
Stepwise Synthesis:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aminomethyl group, converting it to a primary amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-donating effects of the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Signal Transduction: Modulates signal transduction pathways in cells.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Utilized in the development of agrochemicals for crop protection.
Mécanisme D'action
The mechanism by which 3-(aminomethyl)-1H-indole-5,6-diol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction cascades.
Interactions: Forming hydrogen bonds and hydrophobic interactions with target molecules, stabilizing or destabilizing their structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(aminomethyl)-1H-indole-2,5-diol: Similar structure but with hydroxyl groups at different positions.
5-hydroxyindole-3-acetic acid: A metabolite of serotonin with a carboxyl group instead of an aminomethyl group.
6-hydroxyindole: Lacks the aminomethyl group but has a similar hydroxylation pattern.
Uniqueness
Functional Group Positioning: The specific positioning of the aminomethyl and hydroxyl groups in 3-(aminomethyl)-1H-indole-5,6-diol imparts unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-(aminomethyl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H10N2O2/c10-3-5-4-11-7-2-9(13)8(12)1-6(5)7/h1-2,4,11-13H,3,10H2 |
Clé InChI |
RVRSGZPSODLTMT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1O)O)NC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
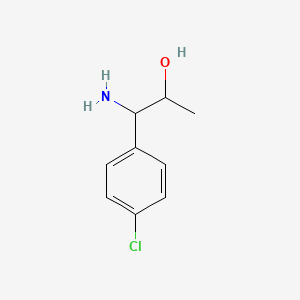
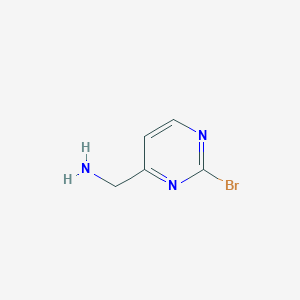
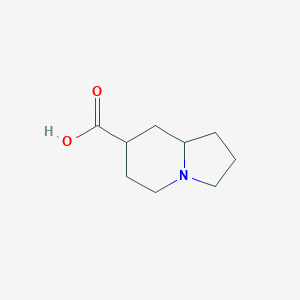
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)
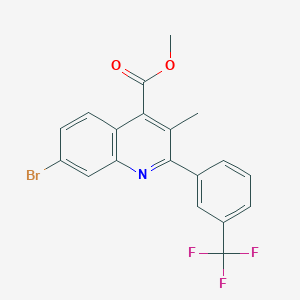
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
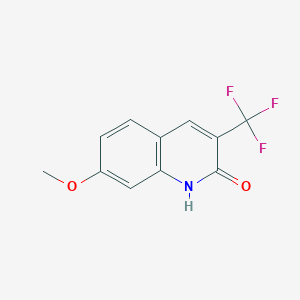
![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
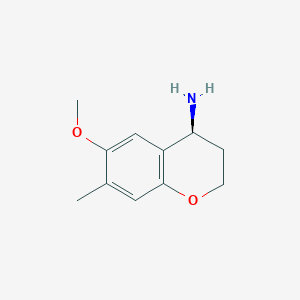
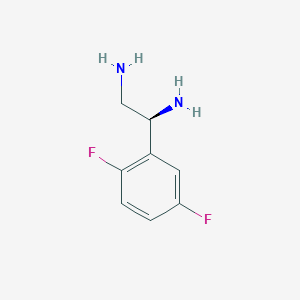
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
